arabidopside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

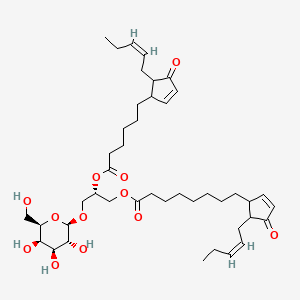

Arabidopside A is an arabidopside in which the glyceride moiety is acylated by cis-12-oxophytodienoyl and cis-dinor-oxyphytodienoyl groups at positions 1 and 2, respectively, and in which the carbohydrate moiety is a beta-D-galactopyranosyl group. The cyclopentenone moiety of both acyl groups is cis-disubstituted. It is an arabidopside, a beta-D-galactoside, a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol and a diester.

科学的研究の応用

Role in Plant Stress Responses

Arabidopside A has been shown to accumulate significantly under stress conditions, suggesting its role as a signaling molecule in plant defense mechanisms. Research indicates that it can modulate the synthesis of jasmonic acid, a critical hormone involved in plant responses to biotic and abiotic stresses. Specifically, this compound acts as a substrate for acyl lipases, leading to the release of free oxophytodienoic acid (OPDA), which can activate gene expression related to stress responses .

Case Study: Stress-Induced Accumulation

In a study examining the effects of environmental stressors on Arabidopsis thaliana, researchers quantified the levels of various arabidopsides, including this compound, under different stress conditions. The results demonstrated that this compound levels increased significantly in response to drought and pathogen attacks, indicating its potential role as a stress marker and signaling molecule .

Induction of Leaf Senescence

Data Table: Effects on Senescence-Related Genes

| Gene Name | Function | Response to this compound |

|---|---|---|

| SEN1 | Senescence regulation | Upregulated |

| SAG12 | Leaf senescence marker | Upregulated |

| LOX2 | Lipoxygenase involved in JA | Upregulated |

Antimicrobial Properties

Case Study: Antimicrobial Activity

A laboratory investigation assessed the antibacterial effects of purified this compound against Escherichia coli and Fusarium graminearum. The results indicated significant inhibition of growth at specific concentrations, suggesting its potential use as a biocontrol agent .

Implications for Human Health

Research into the applications of this compound extends beyond plant biology; it also holds promise for human health applications. Studies have indicated that compounds derived from Arabidopsis thaliana, including arabidopsides, may influence cellular processes relevant to human diseases such as cancer and metabolic disorders. The conservation of biochemical pathways between plants and humans suggests that insights gained from studying this compound could inform therapeutic strategies .

Potential Therapeutic Applications

- Cancer Research : Investigating the role of arabidopsides in apoptosis and cell cycle regulation.

- Metabolic Disorders : Exploring how arabidopsides can influence lipid metabolism pathways similar to those in humans.

Future Directions in Research

The multifaceted applications of this compound underscore the need for further research into its mechanisms of action and potential uses:

- Molecular Mechanisms : Understanding how this compound interacts with specific receptors or signaling pathways.

- Field Trials : Testing its efficacy as a natural pesticide in agricultural settings.

- Cross-Species Studies : Investigating similar compounds across different plant species for broader applications.

化学反応の分析

Chemical Reactions of Arabidopside A

This compound, as a phenolic glycoside, can undergo several chemical reactions:

-

Oxidation : Due to its phenolic nature, it can be oxidized.

-

Hydrolysis : Glycosidic linkages can be hydrolyzed.

-

Esterification : Hydroxyl groups can undergo esterification.

Role in Plant Defense

This compound plays a crucial role in plant defense:

-

Antioxidant Activity : Acts as an antioxidant by scavenging free radicals, protecting against oxidative damage.

-

Pathogen Defense : Inhibits the growth of certain bacterial pathogens, enhancing plant immunity.

-

Stress Response : Modulates signaling pathways associated with stress responses, increasing resistance against pathogens and pests.

-

Hypersensitive Response : Accumulation is linked to resistance against bacterial infections.

Research Findings and Data

Arabidopsides, including this compound, can accumulate up to 10% of total esterified fatty acids under stress conditions . They may play a direct role in plant defense or act as a source of free (dn)OPDA . Some arabidopsides exhibit antibacterial and antifungal properties .

Quantification of Arabidopsides in Plants

| Plant Species | Arabidopside | Concentration (nmol/g FW) |

|---|---|---|

| Arabidopsis thaliana | D | Major species |

| Arabidopsis thaliana | E | Major species |

| Nasturtium officinale | A | 63.0 - 902 |

| Nasturtium officinale | B | 63.0 - 902 |

| Nasturtium officinale | D | 63.0 - 902 |

| Nasturtium officinale | E | 63.0 - 902 |

| Nasturtium officinale | G | 63.0 - 902 |

These compounds are produced in response to freeze-thawing .

Linear Range for Arabidopsides Analysis

| Arabidopside | Linear Range (nmol) | r2 |

|---|---|---|

| A | 1.4–64 | 0.99 |

| B | 0.12–15 | 0.99 |

| C | 0.04–1.8 | 0.99 |

| D | 0.07–16 | 0.99 |

| E | 0.37–21.5 | 0.98 |

| G | 0.12–8.5 | 0.99 |

Related Oxylipins in Arabidopsis thaliana

This compound shares structural and functional similarities with other oxylipins in Arabidopsis thaliana:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Arabidopside B | Monogalactosyl diacylglyceride | Differs in acyl chain composition |

| Arabidopside C | Monogalactosyl diacylglyceride | Exhibits different biological activities related to pathogen defense |

| Arabidopside D | Monogalactosyl diacylglyceride | Involved in different signaling pathways compared to this compound |

| 12-Oxophytodienoic Acid | Free fatty acid derivative | Precursor to arabidopsides; crucial for their biosynthesis |

Analytical Techniques

特性

分子式 |

C43H66O12 |

|---|---|

分子量 |

775 g/mol |

IUPAC名 |

[(2S)-2-[6-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoyloxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoate |

InChI |

InChI=1S/C43H66O12/c1-3-5-11-19-33-30(23-25-35(33)45)17-13-8-7-9-15-21-38(47)52-28-32(29-53-43-42(51)41(50)40(49)37(27-44)55-43)54-39(48)22-16-10-14-18-31-24-26-36(46)34(31)20-12-6-4-2/h5-6,11-12,23-26,30-34,37,40-44,49-51H,3-4,7-10,13-22,27-29H2,1-2H3/b11-5-,12-6-/t30?,31?,32-,33?,34?,37-,40+,41+,42-,43-/m1/s1 |

InChIキー |

FXAOGBMUKJMRHB-GHTRPZKCSA-N |

異性体SMILES |

CC/C=C\CC1C(C=CC1=O)CCCCCCCC(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCC3C=CC(=O)C3C/C=C\CC |

正規SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCC3C=CC(=O)C3CC=CCC |

同義語 |

arabidopside A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。